诺诺那辛

描述

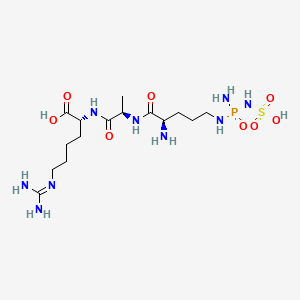

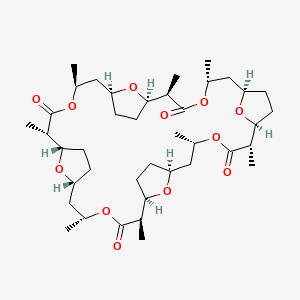

诺诺阿克丁是一种天然存在的环状离子载体,属于大环内酯类抗生素家族。 它最早于 1955 年从诸如灰色链霉菌、筑波链霉菌、金黄链霉菌和维拉链霉菌等细菌菌株中分离出来 . 诺诺阿克丁以其形成与碱金属阳离子(最显著的是钾和钠)的络合物的能力而闻名 . 它由四个四氢呋喃环和四个酯通过饱和脂肪族链部分连接而成,形成一个 48 元环 .

科学研究应用

作用机制

诺诺阿克丁通过与碱金属阳离子(如钾和钠)形成络合物并将它们跨越生物膜和人工膜转运来发挥其作用 . 这种离子载体活性会破坏细胞内的离子平衡,从而导致各种生物效应。 诺诺阿克丁专门抑制注定要进入线粒体的细胞质前体蛋白的加工,并且可以解偶联线粒体中的氧化磷酸化 .

生化分析

Biochemical Properties

Nonactin exhibits binding preferences for some ions over others . It exhibits an especially high cation selectivity for potassium ions over sodium ions or rubidium ions, but it exhibits the highest selectivity for ammonium ions and thallium ions . This ion selectivity is seen in other macrocyclic ligands, such as the cyclic ionophore valinomycin .

Cellular Effects

Nonactin has been reported to specifically inhibit the processing of cytoplasmic precursor proteins destined for the mitochondria . It is able to uncouple the oxidative phosphorylation of mitochondria of rat liver in a low concentration, and can also carry cations across biological and artificial membranes .

Molecular Mechanism

Nonactin’s mechanism of action is intimately related to its ionophore properties and ability to act as a selective cation carrier . It forms complexes with alkali cations and transports them across membranes through passive diffusion .

Metabolic Pathways

Nonactin is believed to be assembled from acetate, propionate, and succinate via a pathway based upon polyketide biosynthesis . The potential nonactin biosynthesis gene cluster contains type II polyketide synthase-like genes .

Transport and Distribution

Nonactin is known for its ability to transport alkali cations across lipid membranes . It forms complexes with these cations and carries them across biological and artificial membranes .

准备方法

诺诺阿克丁可以通过多种方法合成,包括全合成和从细菌培养物中提取。诺诺阿克丁的全合成涉及四氢呋喃环和酯键的形成。 一种报道的方法涉及在灰色链霉菌中使用聚酮合酶样基因 . 工业生产方法通常涉及培养上述细菌物种,然后进行提取和纯化过程 .

化学反应分析

诺诺阿克丁会发生几种类型的化学反应,主要涉及其离子载体性质。 它与碱金属阳离子形成络合物,对某些离子比其他离子表现出更高的结合偏好性 . 这些反应中常用的试剂包括钾盐和钠盐。 这些反应形成的主要产物是离子载体-阳离子络合物,这些络合物对其生物活性至关重要 .

相似化合物的比较

诺诺阿克丁是大环内酯家族的一部分,该家族包括类似的化合物,例如单诺阿克丁、双诺阿克丁、三诺阿克丁和四诺阿克丁 . 这些化合物具有相似的结构,四氢呋喃环和酯键的数量有所不同。 诺诺阿克丁在形成与多种阳离子络合物的能力方面是独一无二的,使其成为一种通用的离子载体 . 与它的同系物相比,诺诺阿克丁具有独特的结合偏好性和溶解度特性 .

属性

IUPAC Name |

2,5,11,14,20,23,29,32-octamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64O12/c1-21-17-29-9-13-34(49-29)26(6)38(42)46-23(3)19-31-11-15-36(51-31)28(8)40(44)48-24(4)20-32-12-16-35(52-32)27(7)39(43)47-22(2)18-30-10-14-33(50-30)25(5)37(41)45-21/h21-36H,9-20H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIXHJPMNBXMBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863951 | |

| Record name | 2,5,11,14,20,23,29,32-Octamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1~7,10~.1~16,19~.1~25,28~]tetracontane-3,12,21,30-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6833-84-7 | |

| Record name | Nonactin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Nonactin is an ionophore, meaning it facilitates the transport of ions across biological membranes. It exhibits a high selectivity for potassium ions (K+) [, , , , ]. Nonactin achieves this by encapsulating the K+ ion within its hydrophobic cavity, effectively shielding it from the surrounding environment [, , ]. This complex then diffuses across the membrane, following the concentration gradient of K+ []. This disruption of the K+ gradient can have various downstream effects, including:

- Disruption of cellular osmotic balance: The influx of K+ into the cell can lead to swelling and ultimately cell death [, ].

- Uncoupling of oxidative phosphorylation: In mitochondria, the influx of K+ disrupts the proton gradient necessary for ATP synthesis, ultimately leading to energy depletion [, ].

- Inhibition of intracellular glycosylation: Nonactin appears to interfere with the trafficking of glycoproteins within the cell, hindering proper glycosylation without directly inhibiting glycoprotein synthesis [].

ANone:

- Molecular formula: C40H64O12 []

- Spectroscopic data: Numerous spectroscopic studies have been conducted on nonactin, including:

- Nuclear Magnetic Resonance (NMR): Both solution-state and solid-state NMR have been used to determine the conformation of nonactin and its complexes with various cations [, , , ].

- Infrared (IR) Spectroscopy: IR spectroscopy, particularly in the carbonyl stretch region, has provided insights into the nature of cation binding to nonactin [, , , ].

- Raman Spectroscopy: Raman spectroscopy has been used to study the conformation of nonactin and its analogs in different states [].

A: Nonactin is soluble in organic solvents like chloroform and methanol, but less soluble in water []. This solubility profile is critical for its ionophoric activity, as it allows the molecule to partition into the lipid bilayer of membranes.

- Ion-selective electrodes: Due to its high selectivity for K+, nonactin is widely used in the construction of potassium-selective electrodes [, ].

- Biological research: Nonactin is employed as a tool to study ion transport, membrane permeability, and the effects of K+ ionophores on cellular processes [, ].

ANone: Nonactin itself is not a catalyst. It functions as a carrier molecule, facilitating the transport of K+ ions across membranes. It does not directly catalyze chemical reactions.

ANone: Computational methods have been extensively used to investigate nonactin and its interactions:

- Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations: These methods have been used to model the conformational dynamics of nonactin and its complexes with different cations in various solvents [, , ]. These simulations provide insights into the structural basis of ion selectivity and the mechanism of ion transport.

- Quantum Mechanical (QM) calculations: QM calculations, primarily density functional theory (DFT), have been employed to investigate the electronic structure of nonactin, the nature of cation binding, and the energetics of complex formation [, , ]. These calculations complement experimental findings and provide a deeper understanding of the molecular interactions involved.

ANone: The biological activity of nonactin is highly dependent on its structure:

- Alternating Stereochemistry: The naturally occurring form of nonactin possesses a specific alternating (+)-(-)-(+)-(-) stereochemistry of its nonactic acid monomers []. This arrangement is crucial for its biological activity and ion binding efficiency.

- Chirality: The enantiomeric composition of nonactin directly influences its interaction with chiral amines []. The alternating chiral domains contribute to enantioselective complex formation.

- Side Chains: The ethyl side chains in nonactin, compared to methyl groups in other nactin analogs, contribute to its increased hydrogen bonding capacity with solvents like methanol, potentially influencing its solubility and membrane partitioning [].

- Ring Size and Flexibility: Modifications to the ring size or flexibility of the macrocycle can alter its cation selectivity and binding affinity [, , ].

ANone: Nonactin is a relatively stable compound, but specific stability data under various conditions is limited in the provided research. Formulation strategies for nonactin are not extensively discussed in the provided research, likely due to its primary use as a research tool and in ion-selective electrodes.

ANone: Specific SHE regulations regarding nonactin are not discussed in the provided research. As with any chemical, appropriate handling and disposal procedures should be followed.

- Cellular uptake: Nonactin readily crosses cell membranes due to its hydrophobic nature [, , , ].

- Potassium ion transport: Nonactin facilitates the transport of K+ ions across membranes, disrupting ion gradients [, , ].

A:

- In vitro:

- In vivo:

- Cytotoxicity: Nonactin exhibits cytotoxic effects at higher concentrations, likely due to its disruption of cellular ion homeostasis [, , ].

ANone: Specific drug delivery and targeting strategies for nonactin are not extensively discussed in the provided research.

ANone: Research on biomarkers and diagnostics specifically related to nonactin treatment is not covered in the provided research.

ANone: Various analytical techniques are employed to characterize and quantify nonactin:

- Mass Spectrometry (MS): MS techniques, including electrospray ionization (ESI-MS) and laser desorption ionization (LDI-MS), are used to determine the molecular weight of nonactin and its complexes [].

- Spectroscopy: NMR, IR, and Raman spectroscopy are used to analyze the structure, conformation, and interactions of nonactin [, , , , , , , , ].

ANone: The environmental impact and degradation of nonactin are not specifically addressed in the provided research.

A: Nonactin's solubility in various organic solvents is mentioned in several papers [, , ]. Its solubility in water is generally considered low, which is typical for macrocyclic compounds with a predominantly hydrophobic exterior.

ANone: The provided research does not provide specific details regarding the validation of analytical methods used for nonactin analysis.

ANone: Specific quality control and assurance measures for nonactin are not described in the provided research.

ANone: The provided research does not include information regarding the immunogenicity or immunological responses to nonactin.

ANone: While nonactin is known to transport K+ ions across membranes, specific interactions with drug transporters are not discussed in the provided research.

ANone: Information on the interaction of nonactin with drug-metabolizing enzymes is not available in the provided research.

ANone: Several synthetic and natural ionophores exhibit similar ionophoric properties to nonactin, such as:

ANone: Specific strategies for the recycling and waste management of nonactin are not discussed in the provided research.

ANone: Nonactin research benefits from a range of research infrastructure and resources, including:

- Chemical synthesis and analytical facilities: For the synthesis, purification, and characterization of nonactin and its analogs [, , , ].

- Spectroscopic equipment: NMR, IR, and Raman spectrometers are essential for structural and conformational analysis [, , , , , , , , ].

- Computational resources: High-performance computing clusters are necessary for MD simulations and QM calculations [, , ].

- Biological models: Cell cultures and animal models are essential for studying the biological activity and toxicity of nonactin [, , , , , , , ].

ANone: Nonactin research has a rich history, with key milestones including:

ANone: Nonactin research exemplifies cross-disciplinary synergy, drawing upon expertise from:

- Organic chemistry: For the synthesis and structural modification of nonactin analogs [, , , ].

- Analytical chemistry: For the development and validation of analytical methods to characterize and quantify nonactin [, ].

- Biochemistry: To understand the interaction of nonactin with biological membranes and its effects on cellular processes [, , , , , , , , ].

- Pharmacology: To study the potential therapeutic applications of nonactin and its analogs [, , , ].

- Computational chemistry: To model the structure, dynamics, and interactions of nonactin [, , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679760.png)